

3-Bromo-2,6-dimethoxypyridine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-2,6-dimethoxypyridine**

Cat. No.: **B088038**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Synthetic Applications of **3-Bromo-2,6-dimethoxypyridine**

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-2,6-dimethoxypyridine**, a key heterocyclic building block in modern organic synthesis. The document delves into its physicochemical properties, spectroscopic profile, and chemical reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, emphasizing the rationale behind experimental choices to ensure reproducibility and success. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science.^[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is crucial for modulating biological activity and material characteristics. **3-Bromo-2,6-dimethoxypyridine** has emerged as a particularly valuable intermediate.^[2] Its structure features a reactive bromine atom at the 3-position, which is an excellent handle for cross-coupling reactions, and two electron-donating methoxy groups at the 2- and 6-positions. These methoxy groups influence the electronic nature of the pyridine ring, modulating its reactivity and providing steric hindrance that can be

exploited for regioselective transformations. This guide offers an in-depth exploration of this reagent's properties and its application in key synthetic transformations.

Physicochemical and Safety Data

Proper handling and understanding of the physical properties of a reagent are paramount for successful and safe experimentation. The key data for **3-Bromo-2,6-dimethoxypyridine** are summarized below.

Physical Properties

Property	Value	Reference
CAS Number	13072-99-4	N/A
Molecular Formula	C ₇ H ₈ BrNO ₂	[3]
Molecular Weight	218.05 g/mol	[3]
Appearance	White to off-white solid	General Supplier Data
Melting Point	78-82 °C	General Supplier Data
Solubility	Soluble in common organic solvents (e.g., Dioxane, Toluene, THF, DMF)	General Chemical Knowledge

Safety and Handling

3-Bromo-2,6-dimethoxypyridine is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[3]

- Hazard Statements: Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[3]
- Precautionary Statements:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
 - P280: Wear protective gloves/eye protection/face protection.[4]

- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

Spectroscopic Characterization

While a dedicated, peer-reviewed spectroscopic analysis for **3-Bromo-2,6-dimethoxypyridine** is not readily available in the searched literature, a profile can be predicted based on its structure and data from analogous compounds like 2-Bromo-3-methoxypyridine.[6] Researchers should always confirm the identity and purity of their materials using standard analytical techniques.

- ^1H NMR (predicted): The spectrum is expected to show two doublets in the aromatic region corresponding to the protons at the 4- and 5-positions of the pyridine ring. Two singlets in the aliphatic region would correspond to the two methoxy groups.
- ^{13}C NMR (predicted): The spectrum would display seven distinct carbon signals. The carbon atom attached to the bromine (C-3) would be shifted upfield compared to the other aromatic carbons. The carbons attached to the methoxy groups (C-2, C-6) would be significantly downfield. The two methoxy carbons would appear as a single peak in the aliphatic region.
- Mass Spectrometry (EI): The mass spectrum would show a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ due to the presence of the bromine atom (^{79}Br and ^{81}Br isotopes in an approximate 1:1 ratio).[6]

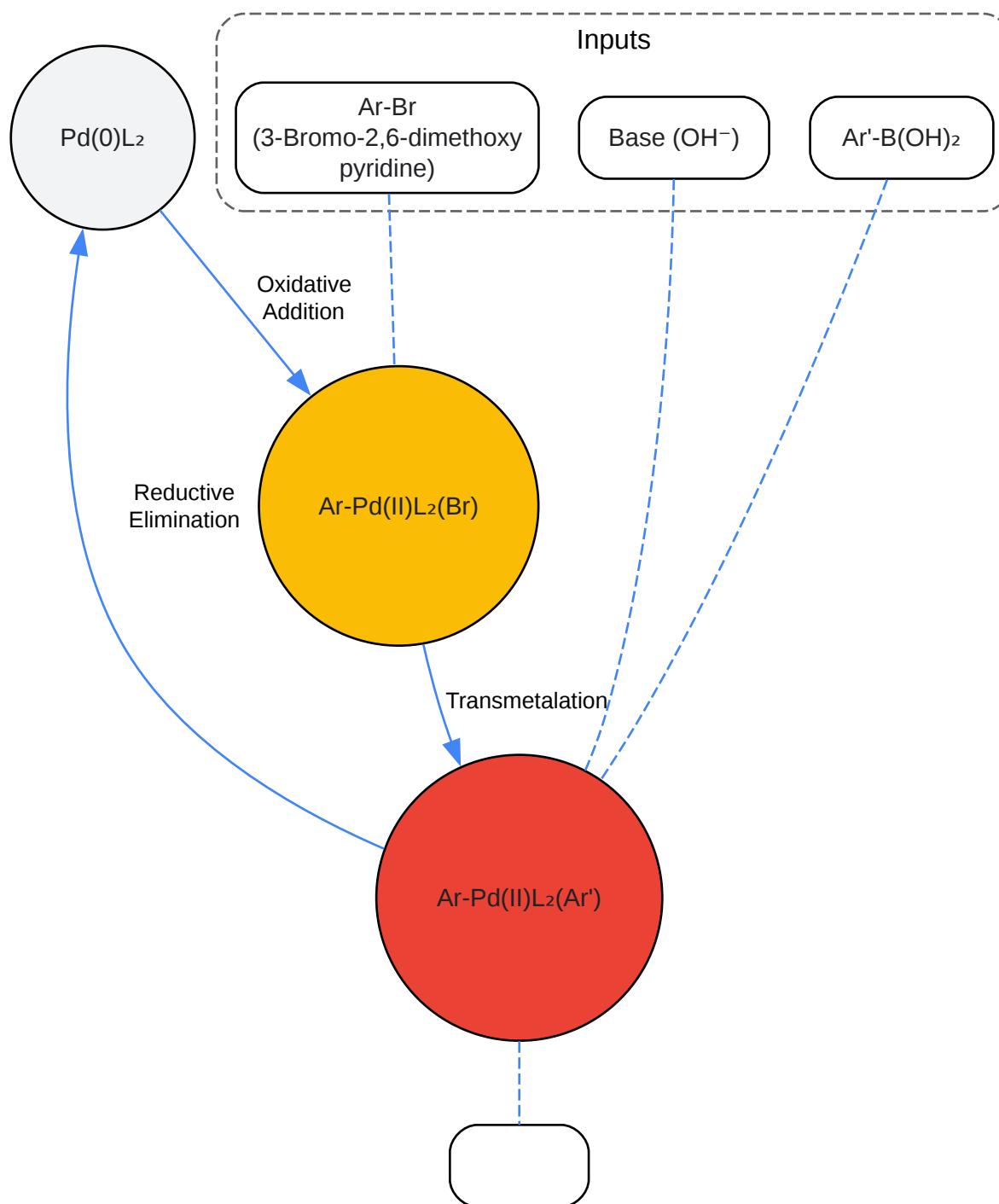
Chemical Reactivity and Synthetic Protocols

The synthetic utility of **3-Bromo-2,6-dimethoxypyridine** is primarily centered on its participation in palladium-catalyzed cross-coupling reactions. The bromine atom at the C-3 position serves as a versatile leaving group for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures.^[7] The coupling of **3-Bromo-2,6-dimethoxypyridine** with a boronic acid or ester partner proceeds via a well-established catalytic cycle.

- Catalyst: A Pd(0) source is required. Pd(PPh₃)₄ is a common choice, but more advanced catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) can be used for challenging substrates to enhance reaction rates and yields.^[7]
- Base: A base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.^{[8][9]} Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with an aqueous solution to facilitate the reaction.^[8]
- Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often optimal. The organic solvent solubilizes the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base and aids in the formation of the active boronate species.^[7]



[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

- To an oven-dried Schlenk flask, add **3-Bromo-2,6-dimethoxypyridine** (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and potassium carbonate (2.0 equiv.).
- Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
- Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).
- Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
- Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

- Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.[7]

[Click to download full resolution via product page](#)

Figure 2: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.^[10] This reaction couples **3-Bromo-2,6-dimethoxypyridine** with a primary or secondary amine.

- Catalyst/Ligand System: This reaction is highly dependent on the choice of a phosphine ligand. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BINAP) are often required to facilitate the reductive elimination step, which is typically rate-limiting.^{[11][12]} The palladium precursor is often $\text{Pd}_2(\text{dba})_3$ or $\text{Pd}(\text{OAc})_2$.^[11]
- Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice as it is strong enough to deprotonate the amine or the palladium-amine complex without competing as a nucleophile.^[11]
- Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst system.^[11]
- To an oven-dried Schlenk tube, add the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.04 equiv.), and the base (e.g., sodium t-butoxide, 1.4 equiv.).
- Seal the tube, then evacuate and backfill with an inert atmosphere (Argon or Nitrogen) three times.
- Under the inert atmosphere, add **3-Bromo-2,6-dimethoxypyridine** (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
- Finally, add the amine (1.2 equiv.) via syringe.
- Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring progress by TLC or LC-MS.

- After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography.[\[11\]](#)[\[13\]](#)

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[\[14\]](#) This reaction is unique in its typical use of a dual-catalyst system.

- Catalyst System: The reaction employs a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{PPh}_3)_2$) to facilitate the main cross-coupling cycle and a copper(I) salt (e.g., CuI) as a co-catalyst.[\[15\]](#) The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium complex.[\[14\]](#)
- Base: An amine base, such as triethylamine (Et_3N) or diisopropylamine ($\text{i-Pr}_2\text{NH}$), is used. It serves both to neutralize the HBr formed during the reaction and as the solvent in many cases.[\[16\]](#)
- Solvent: While an amine base can serve as the solvent, other solvents like DMF or THF can also be used, especially for less soluble substrates.[\[16\]](#)
- To a Schlenk flask, add **3-Bromo-2,6-dimethoxypyridine** (1.0 equiv.), the palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 0.03 equiv.), and the copper(I) iodide co-catalyst (0.05 equiv.).
- Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
- Add an anhydrous, degassed solvent (e.g., triethylamine or DMF).
- Add the terminal alkyne (1.5 equiv.) via syringe.
- Stir the reaction at a temperature ranging from room temperature to 100 °C for 3-12 hours, monitoring progress by TLC or LC-MS.

- Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter to remove insoluble salts.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.[16]

Conclusion

3-Bromo-2,6-dimethoxypyridine is a highly effective and versatile building block for the synthesis of complex, substituted pyridine derivatives. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic and efficient formation of critical C-C and C-N bonds. The protocols and mechanistic insights provided in this guide are designed to empower researchers to confidently and successfully incorporate this valuable reagent into their synthetic programs, accelerating innovation in drug discovery, materials science, and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. nbino.com [nbino.com]
- 3. 3-Bromo-2,6-dimethylpyridine | C7H8BrN | CID 603971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- To cite this document: BenchChem. [3-Bromo-2,6-dimethoxypyridine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b088038#3-bromo-2-6-dimethoxypyridine-chemical-properties\]](https://www.benchchem.com/product/b088038#3-bromo-2-6-dimethoxypyridine-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com